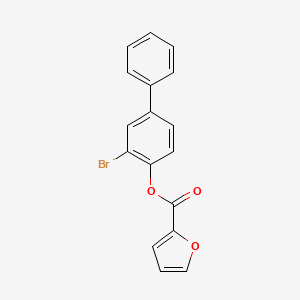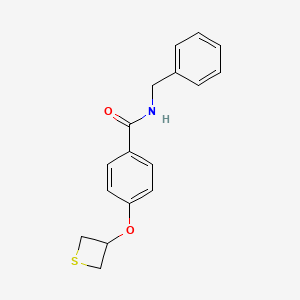![molecular formula C30H19ClN2O2 B5185510 2-(4-aminophenyl)-1-(4-chlorophenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione](/img/structure/B5185510.png)
2-(4-aminophenyl)-1-(4-chlorophenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-aminophenyl)-1-(4-chlorophenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione, also known as SMI-16a, is a small molecule inhibitor that has received attention in recent years due to its potential applications in cancer research. SMI-16a is a synthetic compound that was first developed in 2009 by researchers at the University of Dundee in Scotland. Since then, SMI-16a has been the subject of numerous scientific studies that have explored its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wissenschaftliche Forschungsanwendungen
2-(4-aminophenyl)-1-(4-chlorophenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione has been shown to have potential applications in cancer research. Specifically, it has been found to inhibit the activity of the protein kinases PIM1 and PIM3, which are involved in the regulation of cell growth and survival. Inhibition of these kinases has been shown to induce apoptosis (programmed cell death) in cancer cells, making 2-(4-aminophenyl)-1-(4-chlorophenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione a promising candidate for the development of new cancer therapies.
Wirkmechanismus
2-(4-aminophenyl)-1-(4-chlorophenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione works by binding to the ATP-binding site of PIM1 and PIM3 kinases, thereby inhibiting their activity. This leads to a decrease in the phosphorylation of downstream targets involved in cell growth and survival, ultimately leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-aminophenyl)-1-(4-chlorophenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione can induce apoptosis in a variety of cancer cell lines, including those derived from leukemia, lymphoma, and breast cancer. Additionally, 2-(4-aminophenyl)-1-(4-chlorophenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. However, further research is needed to fully understand the biochemical and physiological effects of 2-(4-aminophenyl)-1-(4-chlorophenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-aminophenyl)-1-(4-chlorophenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione in lab experiments is that it is a small molecule inhibitor, which makes it easier to study than larger proteins. Additionally, 2-(4-aminophenyl)-1-(4-chlorophenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione has been shown to have high selectivity for PIM1 and PIM3 kinases, which reduces the likelihood of off-target effects. However, one limitation of using 2-(4-aminophenyl)-1-(4-chlorophenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione is that it has poor solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(4-aminophenyl)-1-(4-chlorophenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione. One area of interest is the development of new cancer therapies that incorporate 2-(4-aminophenyl)-1-(4-chlorophenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione as a component. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2-(4-aminophenyl)-1-(4-chlorophenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione, as well as its potential applications in other areas of research such as inflammation and neurodegenerative diseases. Finally, work is needed to optimize the synthesis method for 2-(4-aminophenyl)-1-(4-chlorophenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione in order to improve its solubility and make it more accessible for use in lab experiments.
Synthesemethoden
The synthesis method for 2-(4-aminophenyl)-1-(4-chlorophenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione involves a multi-step process that begins with the reaction of 4-chloroaniline with 4-nitrobenzaldehyde to form 2-(4-chlorophenyl)-1-(4-nitrophenyl)ethanone. This intermediate is then reacted with 3-phenyl-2H-benzo[f]isoindole-4,9-dione and ammonium acetate in the presence of palladium on carbon catalyst to yield 2-(4-aminophenyl)-1-(4-chlorophenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione. The final product is purified by column chromatography.
Eigenschaften
IUPAC Name |
2-(4-aminophenyl)-3-(4-chlorophenyl)-1-phenylbenzo[f]isoindole-4,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H19ClN2O2/c31-20-12-10-19(11-13-20)28-26-25(29(34)23-8-4-5-9-24(23)30(26)35)27(18-6-2-1-3-7-18)33(28)22-16-14-21(32)15-17-22/h1-17H,32H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFZEDNNXITLOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=C(N2C4=CC=C(C=C4)N)C5=CC=C(C=C5)Cl)C(=O)C6=CC=CC=C6C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-aminophenyl)-1-(4-chlorophenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-[5-{2-[(3-fluorobenzyl)oxy]benzylidene}-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B5185432.png)
![({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)(2,3-dimethoxybenzyl)methylamine](/img/structure/B5185439.png)

![2-(3-methyl-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B5185454.png)
![N~1~-[4-(benzyloxy)phenyl]-N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5185469.png)
![N-benzyl-5-[(4-chloro-2-methoxyphenoxy)methyl]-N-(2-hydroxyethyl)-3-isoxazolecarboxamide](/img/structure/B5185471.png)
![5-ethoxy-2-({[2-(4-methoxyphenyl)ethyl]amino}methylene)-1-benzothiophen-3(2H)-one](/img/structure/B5185475.png)
![2-(1H-1,2,3-benzotriazol-1-yl)-N'-[1-(4-bromophenyl)ethylidene]propanohydrazide](/img/structure/B5185478.png)

![1-(4-chlorophenyl)-3-[(4-fluorobenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B5185499.png)
![methyl 4-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5185501.png)


![N-(4-{N-[(2,5-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-furamide](/img/structure/B5185527.png)